molecular formula C7H12N2O2 B2812228 Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate CAS No. 749187-07-3

Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate

Cat. No.: B2812228
CAS No.: 749187-07-3
M. Wt: 156.185
InChI Key: BGKOSDWTOGHJPK-UHFFFAOYSA-N
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Description

Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate is a heterocyclic compound featuring a pyrrolidine ring fused with a glycinate ester moiety. Its synthesis involves a condensation reaction between a pyrazole amino group and methyl glycinate, followed by intermediate rearrangements to form the stable product (Scheme 4, ). This compound serves as a precursor for derivatives like imidazolopyrazoles and triazines, highlighting its versatility in organic synthesis .

Properties

IUPAC Name

methyl 2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-11-7(10)5-9-6-3-2-4-8-6/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKOSDWTOGHJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate typically involves the condensation of glycine derivatives with pyrrole intermediates. One common method includes the reaction of glycine methyl ester with 3,4-dihydro-2H-pyrrole under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate has been investigated for its potential therapeutic applications. Its pyrrole structure is known to contribute to various biological activities:

  • Antitumor Activity : Compounds with similar structures have shown promise as antitumor agents by inhibiting key cancer-related pathways. For instance, derivatives of pyrrole have been studied for their ability to target BRAF and EGFR mutations, which are prevalent in several cancers .
  • Antimicrobial Properties : Research indicates that pyrrole derivatives can exhibit significant antibacterial and antifungal activities. This compound may hold similar potential, making it a candidate for further exploration in infectious disease treatment .

Case Studies
Recent studies have highlighted the efficacy of pyrrole-based compounds in combination therapies. For example, a study demonstrated that combining certain pyrrole derivatives with conventional chemotherapeutics enhanced their cytotoxic effects on cancer cell lines . This suggests that this compound could be explored for synergistic effects in cancer treatment.

Biochemical Applications

Enzyme Inhibition
this compound has potential as an enzyme inhibitor. Research into similar compounds has shown that they can modulate enzymatic activity related to metabolic pathways. This property could be harnessed for developing inhibitors against specific enzymes involved in disease processes .

Metabolomics Studies
The compound's structure allows it to be analyzed in metabolomics studies, where it can serve as a biomarker or a standard reference compound. Its unique chemical properties may aid in understanding metabolic pathways and disease mechanisms .

Material Science

Fluorescent Properties
The incorporation of this compound into polymer matrices has been explored for its potential to enhance the optical properties of materials. Similar pyrrole derivatives have been shown to exhibit viscosity-induced emission properties, making them suitable for applications in sensors and imaging technologies .

Polymer Composites
Research into polymer composites containing pyrrole derivatives indicates improved mechanical and thermal properties. This compound could contribute to the development of advanced materials with tailored characteristics for specific industrial applications.

Mechanism of Action

The mechanism of action of Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Findings :

  • Substituents like pyridinyl or cyano groups (e.g., in Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate) alter electronic properties, influencing reactivity in further derivatization .
Table 2: DNA Interaction Modes of Glycinate vs. Acac Ligands
Compound Type Ligand DNA Binding Mode Population in Binding Site
Glycinate-copper complexes Glycinate Minor groove binding 95% (e.g., compound 10)
Acac-copper complexes Acetylacetonate Intercalation 93% (e.g., compound 10)

Key Findings :

  • Glycinate ligands, such as those in Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate derivatives, favor minor groove DNA binding due to reduced steric hindrance, unlike bulkier acac ligands that promote intercalation .
  • Bulky substituents (e.g., phenyl groups) on aromatic ligands stabilize minor groove interactions but hinder intercalation, as seen in glycinate systems .

Physicochemical and Functional Modifications

  • Fluorinated Analogs: Compounds like heptadecafluorodecyl glycinate derivatives (e.g., compound 31c ) exhibit altered solubility and stability due to fluorinated chains, contrasting with non-fluorinated analogs.
  • Methyl Substituents : Methyl groups on aromatic rings (e.g., in phenanthroline ligands) reduce DNA intercalation efficiency due to steric effects, a trend applicable to pyrrolidine-substituted glycinates .

Biological Activity

Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate, with the CAS number 749187-07-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring structure that contributes to its biological activity. The presence of the methyl and glycinate groups enhances its solubility and interaction with biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis , with IC50 values ranging from 135 to 218 μM. This suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar pyrrole derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, studies on related compounds have reported IC50 values indicating effective inhibition of cell proliferation in various cancer types . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced viability in pathogenic organisms or cancer cells .
  • Receptor Binding : The structural features of the compound allow it to bind effectively to various receptors, modulating their activity and influencing cellular responses .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the efficacy of this compound analogs against Mycobacterium tuberculosis , researchers found that certain derivatives exhibited promising inhibitory effects. Testing involved measuring growth inhibition across several concentrations, revealing a dose-dependent response.

Case Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of this compound on B16F10 murine melanoma cells. The results indicated significant cytotoxicity at concentrations above 20 µM after 48 hours of exposure. This highlights the potential for developing this compound as a therapeutic agent in oncology .

Comparative Analysis

CompoundBiological ActivityIC50 (μM)Target Organism/Cell Type
This compoundAntimicrobial135 - 218Mycobacterium tuberculosis
Related Pyrrole DerivativeAnticancer<20B16F10 melanoma cells
Other Analogous CompoundsEnzyme InhibitionVariesVarious

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate, and how do reaction parameters impact yield?

  • Answer: Common methods include one-pot multicomponent reactions (e.g., Michael additions) and solid-phase synthesis . For example, refluxing methyl glycinate with potassium carbonate in toluene under anhydrous conditions can facilitate cyclization reactions involving heterocyclic intermediates . In solid-phase synthesis, polymer-supported reagents and controlled temperature (e.g., 25–60°C) are critical for high regioselectivity and purity . Yield optimization requires precise stoichiometric ratios (e.g., 0.5 equivalents of methyl glycinate) and purification via chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

  • Answer: Nuclear Magnetic Resonance (NMR) is pivotal for confirming the dihydro-pyrrole ring and glycinate ester functionalities. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches . High-resolution mass spectrometry (HRMS) and HPLC (using gradients of 60–100% acetonitrile/water) validate purity and molecular weight . For intermediates, thin-layer chromatography (TLC) with silica gel plates monitors reaction progress .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

  • Answer: The compound is typically soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but unstable in acidic or basic aqueous conditions due to ester hydrolysis. Storage at −20°C under inert gas (N₂/Ar) prevents degradation. Stability assays under varying pH (3–10) and temperature (4–37°C) are recommended to establish optimal handling protocols .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the functionalization of the dihydro-pyrrole ring?

  • Answer: Regioselectivity is influenced by Lewis acid catalysts (e.g., BF₃·Et₂O) and steric effects of substituents. For example, electrophilic substitution at the 5-position of the pyrrole ring can be directed using bulky protecting groups on the glycinate moiety . Computational modeling (DFT) predicts reactive sites, while microwave-assisted synthesis reduces side reactions by accelerating kinetics .

Q. What mechanistic insights explain contradictory biological activity data for glycinate derivatives in enzyme inhibition studies?

  • Answer: Contradictions often arise from off-target interactions or assay-specific conditions (e.g., pH, cofactors). For instance, methyl glycinate derivatives may exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, requiring isothermal titration calorimetry (ITC) to dissect binding affinities . Dose-response curves (IC₅₀) in multiple cell lines (e.g., RAW 264.7 macrophages) clarify context-dependent effects .

Q. What strategies optimize the scalability of this compound synthesis for industrial research?

  • Answer: Continuous flow reactors enhance scalability by improving heat/mass transfer and reducing reaction times (e.g., from 24h to 2h batch-to-flow conversion) . Catalytic systems (e.g., Pd/C for hydrogenation) and solvent recycling (toluene/distillation) improve cost efficiency. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .

Q. How does the electronic nature of substituents on the pyrrole ring influence the compound’s reactivity in cross-coupling reactions?

  • Answer: Electron-withdrawing groups (e.g., nitro, carbonyl) deactivate the ring toward electrophilic substitution but enhance oxidative coupling. Sonogashira coupling with alkynes proceeds efficiently at the 3-position when electron-donating groups (e.g., methoxy) are present, as shown in structurally analogous heterocycles . Hammett substituent constants (σ⁺) correlate with reaction rates in kinetic studies .

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